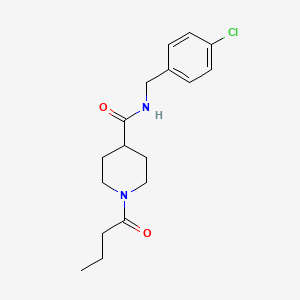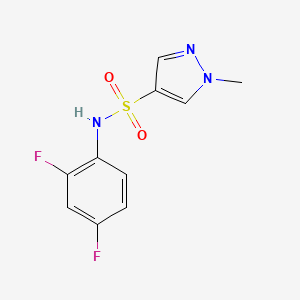![molecular formula C21H21N3O2S B6026574 N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6026574.png)
N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers, autoimmune diseases, and inflammatory disorders. The compound has shown promising results in preclinical studies and has entered clinical trials for the treatment of lymphoma and other hematological malignancies.
Mécanisme D'action
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By blocking BTK activity, TAK-659 inhibits the proliferation and survival of cancer cells and reduces the production of inflammatory cytokines in autoimmune diseases. TAK-659 has also been shown to modulate the activity of other kinases, such as AKT and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of cytokines and chemokines in immune cells. TAK-659 has also been shown to reduce the infiltration of immune cells into inflamed tissues, which can lead to the resolution of inflammation. In animal models, TAK-659 has demonstrated dose-dependent efficacy in reducing tumor growth and improving survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, including its low solubility in water and its potential for metabolic instability. These issues can be addressed by using appropriate formulation and analytical methods.
Orientations Futures
There are several potential future directions for TAK-659 research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. TAK-659 has also shown potential for the treatment of other diseases, such as graft-versus-host disease and chronic lymphocytic leukemia. Another direction is the optimization of TAK-659 pharmacokinetics and pharmacodynamics, which could improve its efficacy and reduce its toxicity. Finally, further studies are needed to elucidate the molecular mechanisms of TAK-659 action and to identify biomarkers that can predict patient response.
Méthodes De Synthèse
The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of a thiazole ring, a piperidine ring, and a naphthamide moiety. The process starts with the reaction of 2-bromo-5-nitrothiazole with sodium hydride, followed by the addition of 3-piperidinylmethanamine to yield N-[1-(2-bromo-5-nitrothiazol-yl)ethyl]-3-piperidinylmethanamine. This intermediate is then treated with 1-naphthoyl chloride in the presence of triethylamine to produce TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. The compound has shown potent activity against various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, TAK-659 has been shown to enhance the activity of other cancer drugs, such as rituximab and lenalidomide.
Propriétés
IUPAC Name |
N-[[1-(1,3-thiazole-5-carbonyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20(18-9-3-7-16-6-1-2-8-17(16)18)23-11-15-5-4-10-24(13-15)21(26)19-12-22-14-27-19/h1-3,6-9,12,14-15H,4-5,10-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBLITKFVFUWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CS2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B6026494.png)
![methyl (1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6026502.png)

![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6026530.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6026542.png)
![2-[(benzylthio)acetyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B6026550.png)


![1-cyclopentyl-N-methyl-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6026578.png)

![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6026591.png)
methanone](/img/structure/B6026607.png)
![2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6026618.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-benzyl-N-methyl-3-piperidinamine](/img/structure/B6026626.png)